デヒドロエルゴステロール

概要

説明

科学的研究の応用

Dehydroergosterol is widely used in scientific research due to its structural similarity to cholesterol and its fluorescent properties. Some key applications include:

Chemistry: Used as a probe to study membrane cholesterol distribution and interactions.

Biology: Investigates cholesterol-protein interactions and intracellular cholesterol transport.

Medicine: Studies the role of cholesterol in various diseases and conditions.

Industry: Utilized in the development of cholesterol-related products and technologies

作用機序

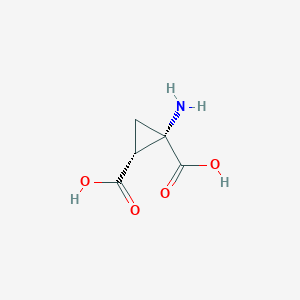

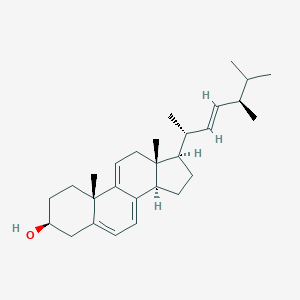

デヒドロエルゴステロールは、生物系におけるコレステロールの挙動を模倣することで、その効果を発揮します。それは、コレステロール結合タンパク質と相互作用し、リポタンパク質や細胞膜に組み込まれます。 これにより、研究者は蛍光技術を使用して、コレステロールのダイナミクスと相互作用をリアルタイムで研究できます .

類似の化合物との比較

デヒドロエルゴステロールは、以下のような他の類似の化合物と比較されます。

コレステロール: 動物細胞膜の主要なステロール。

エルゴステロール: 真菌や原生動物に見られるステロール。

14-デヒドロエルゴステロール: 独自の特性を持つ別のエルゴステロールアナログ.

デヒドロエルゴステロールは、その蛍光特性のためにユニークであり、コレステロール関連プロセスのリアルタイムイメージングとプローブのための貴重なツールとなっています .

生化学分析

Biochemical Properties

Dehydroergosterol plays a crucial role in various biochemical reactions, primarily due to its ability to mimic cholesterol. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with sterol carrier protein-2 (SCP-2), which facilitates the transfer of dehydroergosterol between membranes . This interaction is essential for maintaining cellular cholesterol homeostasis. Additionally, dehydroergosterol binds to cholesterol-binding proteins, allowing for real-time imaging of cholesterol dynamics in living cells .

Cellular Effects

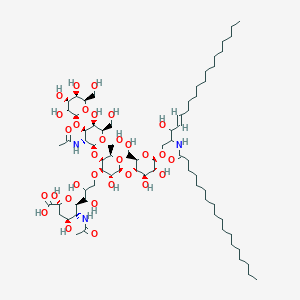

Dehydroergosterol influences various cellular processes by integrating into cell membranes and mimicking cholesterol. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, dehydroergosterol’s incorporation into plasma membranes can alter membrane fluidity and impact the function of membrane-bound receptors and transporters . This compound has been shown to co-distribute with endogenous sterol, affecting cellular cholesterol distribution and trafficking .

Molecular Mechanism

At the molecular level, dehydroergosterol exerts its effects through binding interactions with biomolecules. It can form monohydrate crystals similar to cholesterol, which are monitored using fluorescence techniques . Dehydroergosterol’s interaction with SCP-2 enhances the rate of disappearance of its microcrystals in living cells, indicating its role in cholesterol transport and distribution . Additionally, dehydroergosterol’s fluorescence properties make it a valuable tool for studying cholesterol-protein interactions and intracellular cholesterol transport .

Temporal Effects in Laboratory Settings

In laboratory settings, dehydroergosterol’s effects change over time due to its stability and degradation. The compound’s fluorescence emission undergoes a quantum yield enhancement and red-shift when crystallized, allowing for sensitive monitoring of microcrystal formation or disruption . Studies have shown that increased levels of SCP-2 accelerate the disappearance of dehydroergosterol microcrystals in living cells, highlighting its dynamic role in cholesterol transport .

Dosage Effects in Animal Models

The effects of dehydroergosterol vary with different dosages in animal models. At lower doses, dehydroergosterol effectively mimics cholesterol and integrates into cellular membranes without causing adverse effects . At higher doses, it may lead to the formation of microcrystals and potential toxicity. Studies have shown that dehydroergosterol can be incorporated into lipoproteins from the diet of animals, allowing for real-time imaging of cholesterol dynamics .

Metabolic Pathways

Dehydroergosterol is involved in metabolic pathways related to cholesterol metabolism. It interacts with enzymes and cofactors that regulate cholesterol synthesis, transport, and distribution . Dehydroergosterol’s incorporation into cellular membranes affects metabolic flux and metabolite levels, providing insights into cholesterol homeostasis and its impact on cellular function .

Transport and Distribution

Dehydroergosterol is transported and distributed within cells and tissues through interactions with cholesterol-binding proteins and transporters. It can be incorporated into plasma membranes, lipoproteins, and other cellular compartments . The compound’s ability to mimic cholesterol allows for real-time imaging of its distribution and localization in living cells .

Subcellular Localization

Dehydroergosterol exhibits specific subcellular localization, primarily within the plasma membrane and lipid rafts. Its incorporation into these regions affects membrane fluidity and cholesterol-rich domain formation . Dehydroergosterol’s fluorescence properties enable the visualization of its distribution within cells, providing valuable insights into cholesterol dynamics and its role in cellular function .

準備方法

合成経路および反応条件

デヒドロエルゴステロールは、さまざまな化学反応によって合成できます。一般的な方法の1つは、エルゴステロールの酸化です。 この反応は、通常、ピリジニウムクロロクロメート(PCC)またはその他の酸化剤を制御された条件下で使用します . このプロセスでは、過酸化を防ぎながら、目的の生成物を得るために、慎重な監視が必要です。

工業的製造方法

デヒドロエルゴステロールの工業的製造には、実験室環境と同じような化学反応を用いた大規模合成が含まれます。このプロセスは、より高い収率と純度を得るために最適化されています。 その後、この化合物は、高性能液体クロマトグラフィー(HPLC)などの技術を使用して精製され、研究および産業用途に必要な基準を満たすようにします .

化学反応の分析

反応の種類

デヒドロエルゴステロールは、以下を含むさまざまな化学反応を起こします。

酸化: より酸化されたステロールへの変換。

還元: より酸化されていないステロールへの変換。

置換: 官能基の他の基への置換。

一般的な試薬および条件

酸化: ピリジニウムクロロクロメート(PCC)、三酸化クロム(CrO3)。

還元: 水素化ホウ素ナトリウム(NaBH4)、水素化リチウムアルミニウム(LiAlH4)。

置換: ハロゲン化剤、求核剤。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、デヒドロエルゴステロールの酸化は、さまざまな酸化されたステロールを生じさせることができますが、還元は、より酸化されていないステロールを生じさせることができます .

科学研究への応用

デヒドロエルゴステロールは、コレステロールとの構造的類似性と蛍光特性のために、科学研究で広く使用されています。重要な用途には、以下が含まれます。

化学: 膜コレステロール分布と相互作用を研究するためのプローブとして使用されます。

生物学: コレステロール - タンパク質相互作用と細胞内コレステロール輸送を調査します。

医学: さまざまな病気や状態におけるコレステロールの役割を研究します。

類似化合物との比較

Dehydroergosterol is compared with other similar compounds such as:

Cholesterol: The primary sterol in animal cell membranes.

Ergosterol: A sterol found in fungi and protozoa.

14-Dehydroergosterol: Another ergosterol analog with unique properties.

Dehydroergosterol is unique due to its fluorescent properties, making it a valuable tool for real-time imaging and probing of cholesterol-related processes .

特性

IUPAC Name |

(3S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,14,18-20,22,24-25,29H,11-13,15-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVJYFLQYMVBDR-CMNOFMQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CC=C3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601026574 | |

| Record name | Ergosta-5,7,9(11),22-tetraen-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-85-8 | |

| Record name | Dehydroergosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroergosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergosta-5,7,9(11),22-tetraen-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDROERGOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123R6KJQ51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)

![2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid](/img/structure/B162441.png)

![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)